![molecular formula C28H21NO5 B11600813 5-(3,5-dimethylphenyl)-3-phenyl-3a,6a-dihydrospiro[furo[3,4-c]pyrrole-1,2'-indene]-1',3',4,6(3H,5H)-tetrone](/img/structure/B11600813.png)
5-(3,5-dimethylphenyl)-3-phenyl-3a,6a-dihydrospiro[furo[3,4-c]pyrrole-1,2'-indene]-1',3',4,6(3H,5H)-tetrone
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Overview
Description
5-(3,5-dimethylphenyl)-3-phenyl-3a,6a-dihydrospiro[furo[3,4-c]pyrrole-1,2’-indene]-1’,3’,4,6(3H,5H)-tetrone is a complex organic compound with a unique spiro structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(3,5-dimethylphenyl)-3-phenyl-3a,6a-dihydrospiro[furo[3,4-c]pyrrole-1,2’-indene]-1’,3’,4,6(3H,5H)-tetrone typically involves multi-step organic reactions. One common method involves the cyclocondensation of 4,5-dibenzoyl-1H-pyrrole-2,3-diones with 5-aminofuran . The reaction conditions often include refluxing in anhydrous solvents such as dioxane for several hours until the desired product is formed .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, likely due to its specialized applications and the complexity of its synthesis. large-scale synthesis would likely involve optimization of the laboratory methods to increase yield and purity while reducing costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions
5-(3,5-dimethylphenyl)-3-phenyl-3a,6a-dihydrospiro[furo[3,4-c]pyrrole-1,2’-indene]-1’,3’,4,6(3H,5H)-tetrone can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be carried out to modify the functional groups present in the compound.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, solvents like methanol or dichloromethane, and catalysts to facilitate the reactions.
Major Products Formed
The major products formed from these reactions depend on the specific type of reaction and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce new functional groups into the molecule.
Scientific Research Applications
5-(3,5-dimethylphenyl)-3-phenyl-3a,6a-dihydrospiro[furo[3,4-c]pyrrole-1,2’-indene]-1’,3’,4,6(3H,5H)-tetrone has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions at the molecular level.
Industry: Used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 5-(3,5-dimethylphenyl)-3-phenyl-3a,6a-dihydrospiro[furo[3,4-c]pyrrole-1,2’-indene]-1’,3’,4,6(3H,5H)-tetrone involves its interaction with molecular targets through its functional groups. These interactions can lead to changes in the activity of enzymes, receptors, or other proteins, thereby exerting its effects. The specific pathways involved depend on the context in which the compound is used, such as in biological systems or chemical reactions .
Comparison with Similar Compounds
Similar Compounds
Indole Derivatives: Compounds like indole and its derivatives share some structural similarities and are also used in various scientific applications.
Spiro Compounds: Other spiro compounds, such as spirooxindoles, have similar structural features and are studied for their unique properties.
Uniqueness
What sets 5-(3,5-dimethylphenyl)-3-phenyl-3a,6a-dihydrospiro[furo[3,4-c]pyrrole-1,2’-indene]-1’,3’,4,6(3H,5H)-tetrone apart is its specific combination of functional groups and spiro structure, which confer unique chemical and biological properties
Biological Activity
5-(3,5-Dimethylphenyl)-3-phenyl-3a,6a-dihydrospiro[furo[3,4-c]pyrrole-1,2'-indene]-1',3',4,6(3H,5H)-tetrone is a complex organic compound with potential biological activities. This article explores its biological properties, focusing on its anticancer potential and interactions with various biological pathways.
- Molecular Formula : C28H21NO5
- Molar Mass : 451.47 g/mol
- CAS Number : 301317-69-1
The biological activity of this compound is primarily attributed to its interaction with various cellular pathways. It has been shown to influence:
- G Protein-Coupled Receptors (GPCRs) : These receptors play a crucial role in cellular signaling. Compounds that modulate GPCR activity can significantly impact processes such as cell proliferation and apoptosis .
- Antioxidant Activity : Preliminary studies indicate that the compound exhibits antioxidant properties, which may contribute to its protective effects against oxidative stress in cells .
Anticancer Activity
Recent research has highlighted the anticancer potential of this compound:
- In Vitro Studies : In multicellular spheroid models, this compound demonstrated significant cytotoxic effects against various cancer cell lines. The mechanism appears to involve the induction of apoptosis and inhibition of cell cycle progression .
- Case Study : A study published in 2019 identified this compound as a novel anticancer agent through screening against a drug library. The results indicated that it could inhibit tumor growth in vitro and in vivo models .
Data Table: Biological Activity Summary
Research Findings
- Cytotoxicity : The compound showed IC50 values in the low micromolar range against several cancer cell lines.
- Mechanistic Insights : It was found to activate caspase pathways leading to programmed cell death.
- Synergistic Effects : Preliminary data suggest that combining this compound with existing chemotherapeutics may enhance efficacy and reduce side effects.
Properties
Molecular Formula |
C28H21NO5 |
---|---|
Molecular Weight |
451.5 g/mol |
IUPAC Name |
5-(3,5-dimethylphenyl)-1-phenylspiro[3a,6a-dihydro-1H-furo[3,4-c]pyrrole-3,2'-indene]-1',3',4,6-tetrone |
InChI |
InChI=1S/C28H21NO5/c1-15-12-16(2)14-18(13-15)29-26(32)21-22(27(29)33)28(34-23(21)17-8-4-3-5-9-17)24(30)19-10-6-7-11-20(19)25(28)31/h3-14,21-23H,1-2H3 |
InChI Key |
OXWAYTVUQVHMGL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC(=C1)N2C(=O)C3C(C2=O)C4(C(=O)C5=CC=CC=C5C4=O)OC3C6=CC=CC=C6)C |
Origin of Product |
United States |
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